2-Bromo-1-(oxazol-4-yl)ethanone
Description
2-Bromo-1-(oxazol-4-yl)ethanone is a brominated aromatic ketone featuring an oxazole heterocycle. The oxazole ring contributes to its electron-deficient character, enhancing reactivity in nucleophilic substitutions and cross-coupling reactions.
Properties
Molecular Formula |
C5H4BrNO2 |
|---|---|
Molecular Weight |
189.99 g/mol |
IUPAC Name |
2-bromo-1-(1,3-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C5H4BrNO2/c6-1-5(8)4-2-9-3-7-4/h2-3H,1H2 |
InChI Key |
PQZXVMJWTPTMPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CO1)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(oxazol-4-yl)ethanone typically involves the bromination of oxazole derivatives. One common method starts with the preparation of 4-oxazolyl ethanone, which is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of bromine and maintaining reaction conditions to achieve high yields and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like triethylamine or sodium hydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include 1-(oxazol-4-yl)ethanone derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction Products: Specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-1-(oxazol-4-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(oxazol-4-yl)ethanone is not extensively studied. its reactivity is primarily due to the presence of the bromine atom, which can participate in nucleophilic substitution reactions. The oxazole ring can also engage in interactions with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogs differ in the heterocyclic core or substituents:
*Calculated based on standard atomic weights.
Key Observations:
- Heterocyclic Influence : Oxazole and triazole derivatives exhibit enhanced stability and hydrogen-bonding capacity compared to furan analogs, influencing their crystallinity and solubility .
- Substituent Effects : Electron-donating groups (e.g., methoxy in ) reduce electrophilicity at the carbonyl carbon, whereas electron-withdrawing groups (e.g., bromo/fluoro in ) increase reactivity in nucleophilic substitutions.
Reactivity Trends:
Physicochemical and Crystallographic Properties
*Estimated based on similar oxazole derivatives.
Key Findings:
- Crystallinity : Triazole derivatives form dense 3D frameworks via halogen-halogen interactions (Br⋯Br distance: 3.59 Å) and hydrogen bonds, enhancing thermal stability .
- Solubility : Methoxy-substituted phenyl derivatives show higher solubility in polar solvents (e.g., ethyl acetate) compared to halogenated analogs .
Biological Activity
2-Bromo-1-(oxazol-4-yl)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound features a bromo group attached to an ethanone backbone and an oxazole ring. This structural configuration is critical for its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₅H₄BrN₁O₂ |
| Molecular Weight | 202.99 g/mol |
| Functional Groups | Bromine, Oxazole |
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through hydrogen bonding and halogen bonding. These interactions can lead to modulation of enzyme activity or receptor signaling pathways, which may result in various pharmacological effects, including:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites.
- Receptor Binding : It may act as an agonist or antagonist at various receptors, influencing cellular responses.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against several bacterial strains. The bromine atom enhances its reactivity, contributing to its efficacy in inhibiting bacterial growth.
Anticancer Activity
Research has shown that derivatives of oxazole compounds, including this compound, possess cytotoxic properties against cancer cell lines. For instance, studies have demonstrated that this compound can induce cell cycle arrest in the G2/M phase in cancer cells, suggesting its potential as an anticancer agent.
Study on Cytotoxicity
In a study evaluating the cytotoxic effects of various oxazole derivatives, this compound showed significant inhibitory activity against tumor cells while exhibiting low toxicity towards normal human cells. The IC50 values indicated that the compound could selectively target cancerous cells without adversely affecting healthy tissues.
Mechanistic Studies
Further mechanistic studies revealed that this compound inhibits tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This action leads to G2/M phase arrest, effectively preventing cancer cell proliferation.
Applications in Medicinal Chemistry
Due to its promising biological activities, this compound serves as a valuable intermediate in the synthesis of novel pharmaceuticals targeting infectious diseases and cancer. Its ability to modulate enzyme activity makes it suitable for developing enzyme inhibitors used in treating various conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
